(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules like “(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone” often involves multi-step chemical reactions, starting from simpler molecules. For example, related compounds such as dihydropyrano[3,2-b]pyrans and their derivatives have been synthesized using substrates like kojic acid, showcasing the diversity of synthetic strategies developed over the years for constructing such complex molecules (Borah, Dwivedi, & Chowhan, 2021). These synthetic routes emphasize the importance of catalysts and reactant choices in directing the formation of specific structures.
Molecular Structure Analysis
Understanding the molecular structure of compounds like “(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone” is crucial for predicting their chemical behavior and interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling play a vital role in elucidating their structural details. These structures are characterized by specific bonding patterns and spatial arrangements that influence their reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of “(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone” and related molecules involves interactions of the phenyl and pyrazolyl rings with various reagents. These reactions can include substitutions, additions, or eliminations, leading to a wide range of derivatives with diverse biological and physical properties. For instance, the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones showcases the potential of such molecules as scaffolds for synthesizing heterocycles and dyes (Gomaa & Ali, 2020).
Scientific Research Applications
Antimicrobial Activity
Compounds derived from (2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone have shown significant potential in antimicrobial applications. Research indicates that these compounds exhibit promising antibacterial and antifungal activities. For instance, certain synthesized derivatives demonstrated good activity comparable to standard drugs like ciprofloxacin and fluconazole, particularly those containing methoxy groups (Kumar et al., 2012). Additionally, studies also reported the successful synthesis and antimicrobial screening of novel thiazolyl pyrazole and benzoxazole derivatives, which further highlights the antimicrobial potential of these compounds (Landage, Thube, & Karale, 2019).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to (2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone have been extensively studied. Innovative synthesis methods, including microwave-assisted and solvent-free processes, have been employed for the efficient production of these compounds (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017). The characterization of these compounds is typically done using spectral data like NMR, IR, and mass spectra, providing detailed insights into their molecular structures.
Biological and Pharmacological Studies
These compounds have also been the subject of various biological and pharmacological studies. For instance, their anti-inflammatory activities have been explored, with some novel pyrazole derivatives showing significant results in in vivo anti-inflammatory tests (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009). Additionally, some studies have focused on understanding the potential anticancer properties of these derivatives, adding another dimension to their pharmacological significance.
Chemical and Physical Properties
The chemical and physical properties of these compounds have also been a point of interest. Investigations into the electrochemical, electrical, optical, and thermal properties of related oligobenzimidazoles indicate a broad spectrum of applications, ranging from material science to electronics (Anand & Muthusamy, 2018).
properties
IUPAC Name |
(2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-9-5-4-8-14(15)16(20)12-10-17-18(11-12)13-6-2-1-3-7-13/h1-11,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRJNEICFURGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350957 | |
Record name | (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone | |
CAS RN |
61466-44-2 | |
Record name | (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyphenyl 1-phenyl-1H-pyrazol-4-yl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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